2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-phenoxyphenyl)acetamide

Description

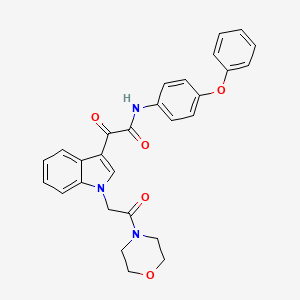

This compound features a 1H-indole core substituted at the 1-position with a 2-morpholino-2-oxoethyl group and at the 3-position with a 2-oxoacetamide moiety, which is further linked to a 4-phenoxyphenyl group.

Properties

IUPAC Name |

2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxo-N-(4-phenoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25N3O5/c32-26(30-14-16-35-17-15-30)19-31-18-24(23-8-4-5-9-25(23)31)27(33)28(34)29-20-10-12-22(13-11-20)36-21-6-2-1-3-7-21/h1-13,18H,14-17,19H2,(H,29,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTUIXFYFFJLBDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-phenoxyphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes:

- Indole moiety : Imparts unique electronic properties and biological activity.

- Morpholino group : Enhances solubility and may influence receptor interactions.

- Phenoxyphenyl acetamide : Potentially increases binding affinity to biological targets.

The molecular formula is with a molecular weight of 482.5 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit:

- Anti-inflammatory properties : By inhibiting specific pathways involved in inflammation.

- Anticancer effects : Potentially through modulation of cell proliferation pathways.

The exact mechanism involves binding to target proteins, which alters their activity and affects cellular processes. For instance, the compound may inhibit certain kinases or transcription factors critical in tumor growth and inflammation.

In Vitro Studies

Research indicates that compounds similar to this one have shown promising results in various in vitro assays:

- Cell Proliferation Inhibition : Studies have demonstrated that related indole derivatives can significantly reduce cell viability in cancer cell lines.

- Receptor Binding Affinity : The morpholino moiety enhances selectivity towards specific receptors, such as sigma receptors, which are implicated in pain modulation and neuroprotection .

Study 1: Anticancer Activity

A study evaluated the anticancer potential of a related compound using human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent activity against breast and colon cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase.

Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of related indole compounds. The findings showed significant inhibition of pro-inflammatory cytokine release (e.g., TNF-alpha, IL-6) from activated macrophages, indicating potential therapeutic applications for inflammatory diseases.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of Indole Intermediate : Reaction of indole derivatives with morpholino compounds.

- Acetylation : Introduction of the acetamide group via acylation methods.

- Purification : Techniques such as recrystallization or chromatography to achieve high purity.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C28H26N4O4 |

| Molecular Weight | 482.5 g/mol |

| CAS Number | 872857-65-3 |

| Solubility | Soluble in DMSO |

| Biological Activity | Effect |

|---|---|

| Cell Viability Reduction | IC50 < 10 µM |

| Cytokine Inhibition | TNF-alpha reduction by >50% |

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs and their substituents:

Pharmacological and Physicochemical Implications

- Its absence in analogs may reduce polarity .

- Aromatic Substituents: The 4-phenoxyphenyl group (target) offers extended π systems compared to phenylpropyl () or fluorobenzyl (), which could influence binding to hydrophobic pockets or aryl hydrocarbon receptors.

- Electron-Withdrawing Groups : Fluorine in may alter electron density and metabolic stability, whereas methoxy groups in improve solubility but reduce membrane permeability .

Hydrogen Bonding and Crystal Packing

As discussed in , hydrogen-bonding patterns are critical for crystal packing and intermolecular interactions. The morpholino group in the target compound likely participates in C=O···H-N hydrogen bonds, stabilizing its conformation. In contrast, compounds lacking morpholino (e.g., ) may rely on indole N-H interactions with π systems, as seen in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.